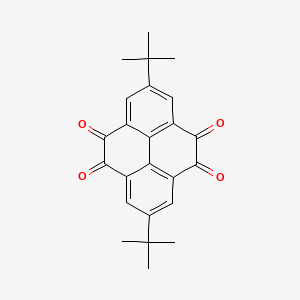

4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-

Übersicht

Beschreibung

4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C24H22O4 and a molecular weight of 374.43 g/mol . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two tert-butyl groups at the 2 and 7 positions and four ketone groups at the 4, 5, 9, and 10 positions . This compound is known for its yellow crystalline or powder form and its solubility in organic solvents such as dimethyl sulfoxide and chloroform .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- typically involves the oxidation of pyrene derivatives. One common method is the oxidation of 2,7-di-tert-butylpyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation of the pyrene core to form the tetrone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The raw materials, such as pyrene and tert-butyl derivatives, are sourced from reliable suppliers to maintain consistency in production .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.

Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

Substitution: The compound can undergo substitution reactions where the tert-butyl groups or ketone groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized polycyclic aromatic compounds, while reduction can yield alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

4,5,9,10-Pyrenetetrone has been investigated for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its strong absorption properties in the UV-visible region make it suitable for light-harvesting applications.

- Case Study : Research indicates that incorporating pyrenetetrone derivatives into polymer matrices enhances the efficiency of OLEDs by improving charge transport and light emission characteristics .

Photochemistry

The compound exhibits interesting photochemical behavior due to its extended π-conjugation system. It can participate in singlet fission processes, where one photon generates two excitons.

- Research Findings : Studies have shown that derivatives of pyrenetetrone can significantly enhance the efficiency of solar cells by facilitating exciton dissociation and improving charge separation .

Material Science

In material science, 4,5,9,10-Pyrenetetrone is utilized as a building block for developing new materials with tailored properties for applications in sensors and nanotechnology.

- Example Application : The compound has been used to synthesize novel polymeric materials that exhibit enhanced thermal stability and mechanical properties suitable for high-performance applications .

Data Table of Applications

Wirkmechanismus

The mechanism of action of 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. In combination with carbon nanomaterials such as carbon nanotubes or graphene, it exhibits high utility of active sites by forming polymers, immobilizing with carbon nanomaterials, changing polarity to form salts, and optimizing electrolytes . These interactions enhance its performance in applications such as batteries and photovoltaic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrene-4,5,9,10-tetraone: A similar compound with a similar structure but without the tert-butyl groups.

2,7-Di-tert-butylpyrene: A precursor in the synthesis of 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-.

2,7-Dibromopyrene: Another derivative of pyrene used in various chemical reactions.

Uniqueness

The presence of tert-butyl groups in 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- enhances its solubility in organic solvents and its stability, making it more suitable for applications in luminescent materials and photovoltaic devices compared to its non-tert-butylated counterparts .

Biologische Aktivität

4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- (CAS Number: 190843-93-7) is a polycyclic aromatic compound with significant potential in various biological applications. This article reviews its biological activity based on diverse research findings and case studies.

- Molecular Formula : C24H22O4

- Molecular Weight : 374.429 g/mol

- LogP : 3.447

- Physical State : Solid (yellow to orange powder)

- Purity : >95% (HPLC)

Research indicates that 4,5,9,10-Pyrenetetrone acts as an electron donor and acceptor in various biochemical reactions. Its structure allows it to participate in redox processes, which are crucial for its biological activity. The compound's ability to form covalent organic frameworks (COFs) enhances its utility in electrochemical applications, particularly in lithium-ion batteries and organic photovoltaic devices .

Antioxidant Properties

Studies have demonstrated that compounds similar to pyrenetetrone exhibit antioxidant activity by scavenging free radicals. This property is essential in mitigating oxidative stress-related diseases. The antioxidant capacity of pyrene derivatives has been attributed to their ability to donate electrons and stabilize free radicals .

Anticancer Activity

Research has highlighted the potential of pyrene derivatives in cancer therapy. For instance:

- A study showed that pyrene-based compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

- Another investigation indicated that these compounds could inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.

Electrochemical Applications

The unique electronic properties of 4,5,9,10-Pyrenetetrone make it a candidate for use in electrochemical sensors and energy storage devices:

- It has been incorporated into COFs that demonstrate high conductivity and stability for use as electrode materials in batteries .

- The compound's redox-active nature allows it to participate effectively in charge transfer processes.

Case Studies

Eigenschaften

IUPAC Name |

2,7-ditert-butylpyrene-4,5,9,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHKMVKSHVDGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441605 | |

| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190843-93-7 | |

| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.